Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)-

Description

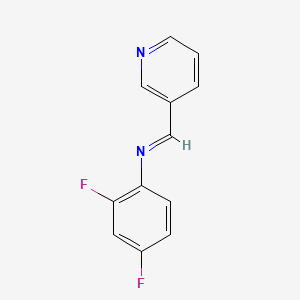

"Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)-" is a Schiff base derivative characterized by a benzene ring substituted with two fluorine atoms at the 2- and 4-positions and an imine group (-N=CH-) linking the benzene core to a pyridine ring at the 3-position.

Properties

CAS No. |

141136-35-8 |

|---|---|

Molecular Formula |

C12H8F2N2 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-1-pyridin-3-ylmethanimine |

InChI |

InChI=1S/C12H8F2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-8H |

InChI Key |

NLMYGVCXUOPBHE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C=NC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- typically involves the condensation reaction between 2,4-difluorobenzenamine and 3-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar condensation reactions, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound into amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Amine derivatives.

Substitution: Compounds with substituted functional groups on the benzene ring.

Scientific Research Applications

Anticancer Activity

Benzenamine derivatives have been studied for their potential anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For example, derivatives containing pyridine rings have shown promise in targeting specific cancer pathways, including those involving protein kinases and apoptosis mechanisms .

Antimicrobial Properties

Several studies have reported the antimicrobial activity of benzenamine derivatives against various bacterial strains. The incorporation of fluorine atoms in the structure enhances the lipophilicity and biological activity of these compounds, making them effective against resistant strains .

Inhibition of Enzymatic Activity

Benzenamine derivatives are also explored as inhibitors of specific enzymes involved in disease processes. For instance, compounds targeting phospholipase A2 have been shown to modulate inflammatory responses, which is crucial in conditions like asthma and arthritis .

Synthesis of Functional Polymers

The unique chemical structure of benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- allows it to serve as a building block for synthesizing functional polymers. These polymers can be utilized in coatings and adhesives due to their enhanced thermal stability and mechanical properties .

Organic Electronics

Research has indicated that benzenamine derivatives can be incorporated into organic electronic devices due to their semiconducting properties. Their ability to facilitate charge transport makes them suitable candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Study: Anticancer Screening

In a study screening various benzenamine derivatives for anticancer activity, a specific derivative demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a lead compound for further development .

Case Study: Antimicrobial Efficacy

A series of benzenamine derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that the introduction of fluorine atoms correlated with increased activity against both bacterial strains, suggesting that structural modifications can enhance antimicrobial efficacy .

Data Tables

Mechanism of Action

The mechanism of action of Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The compound’s key differentiators are the 2,4-difluoro substituents and the 3-pyridinylmethylene group. Comparisons with structurally related benzenamine derivatives are summarized below:

Physicochemical Properties

- Fluorine vs. This may reduce biodegradability but improve binding to electron-deficient targets .

- Pyridinylmethylene vs. Phenylmethylene : The pyridine ring introduces nitrogen-based coordination sites, unlike phenyl groups. This could enhance utility in catalysis or metal-organic frameworks .

Functional Comparisons

- Pesticidal Activity : Unlike nitro- and trifluoromethyl-substituted benzenamines (e.g., ethalfluralin, trifluralin ), the 2,4-difluoro derivative lacks nitro groups critical for herbicidal action. Its pyridine moiety may instead favor pharmaceutical applications.

- Acidity and Solubility : Predicted pKa for the 2,4-dimethoxy analog is ~3.0 ; fluorine’s stronger electron-withdrawing effect likely lowers the pKa further, increasing solubility in basic media.

Biological Activity

Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- is a compound of interest due to its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

- IUPAC Name : Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)-

- Molecular Formula : C12H10F2N2

- Molecular Weight : 220.22 g/mol

Biological Activity Overview

Research indicates that compounds containing fluorine atoms often exhibit unique biological activities due to their electronic properties. The presence of the difluoromethyl group and the pyridine moiety in benzenamine derivatives can influence their interaction with biological targets.

- Inhibition of Enzymatic Activity :

- Antimicrobial Properties :

- Cancer Therapeutics :

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several benzenamine derivatives, including 2,4-difluoro-N-(3-pyridinylmethylene)-. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective concentrations for therapeutic use.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)- | 15 | MCF-7 |

| Control (Doxorubicin) | 0.5 | MCF-7 |

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Research Findings

- Fluorination Effects : The introduction of fluorine atoms alters the lipophilicity and electron density of the compound, which can enhance its binding affinity to biological targets.

- Structure-Activity Relationship (SAR) : Various studies suggest that modifications in the molecular structure significantly affect biological activity. For example, changing the position of fluorine atoms can lead to variations in cytotoxicity and enzyme inhibition profiles .

- Pharmacokinetics and Toxicology : Preliminary studies indicate favorable pharmacokinetic properties for benzenamine derivatives; however, toxicity assessments remain crucial for clinical applications. Comprehensive toxicological evaluations are necessary to ensure safety profiles before advancing to clinical trials .

Q & A

Q. What are the recommended synthetic routes for Benzenamine, 2,4-difluoro-N-(3-pyridinylmethylene)-, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via Schiff base formation, involving condensation of 2,4-difluoroaniline with 3-pyridinecarboxaldehyde. Key parameters include solvent choice (e.g., ethanol or methanol for polar intermediates), acid catalysis (acetic acid or p-toluenesulfonic acid), and temperature control (reflux at 60–80°C). Yield optimization requires monitoring reaction progression via TLC or HPLC, with purification via column chromatography using silica gel and ethyl acetate/hexane gradients. Contradictions in yield reports may arise from moisture sensitivity or incomplete imine formation, necessitating inert atmosphere (N₂/Ar) and molecular sieves for water scavenging .

Q. How can spectroscopic techniques (NMR, FTIR, MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing with analogs (e.g., notes pyridinylmethylene protons resonate at δ 8.5–9.0 ppm; fluorine substituents deshield adjacent carbons).

- FTIR : Confirm imine (C=N) stretch near 1640–1680 cm⁻¹ and aromatic C-F vibrations at 1200–1250 cm⁻¹.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 215.082 (C₁₂H₁₀F₂N₂). Discrepancies in fragmentation patterns may arise from tautomerism or matrix effects, requiring cross-validation with X-ray crystallography (if crystals are obtainable) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

- Methodological Answer : The compound’s solubility is influenced by fluorine substituents (lipophilic) and pyridinylmethylene group (polar). Test solubility in DMSO, DMF, dichloromethane, and ethanol. Stability studies should monitor degradation under UV light, humidity, and temperature (25–40°C) via HPLC-UV. For aqueous compatibility, use buffered solutions (pH 4–7) with co-solvents like acetonitrile. highlights fluorinated benzenamine derivatives requiring inert storage (dark, -20°C) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and biological activity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with spectroscopic data to validate charge distribution.

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyridine-binding pockets). The fluorinated aromatic system may enhance binding via hydrophobic or halogen-bonding interactions. Cross-reference with ’s benzenamine derivatives in pharmaceutical applications .

Q. What experimental strategies address contradictory data in toxicity assessments (e.g., mutagenicity vs. non-toxicity)?

- Ames Test : Use Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction).

- Mammalian Cell Assays : Evaluate chromosomal aberrations in CHO cells or micronucleus formation.

Discrepancies may arise from metabolite variability or assay sensitivity. Validate with in vivo models (e.g., zebrafish embryotoxicity) and compare with structural analogs ( notes nitro-substituted benzenamines as mutagenic) .

Q. What mechanistic insights explain the compound’s role in catalytic or photochemical reactions?

- Methodological Answer :

- Photochemical Studies : Use UV-vis spectroscopy to track excited-state behavior (e.g., π→π* transitions in the aromatic system). Fluorine atoms may enhance intersystem crossing, enabling triplet-state reactivity.

- Catalytic Applications : Screen as a ligand in transition-metal complexes (e.g., Pd or Cu for cross-coupling). The pyridinyl group can act as a Lewis base, coordinating to metal centers. Kinetic studies (e.g., Eyring plots) can elucidate activation parameters .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s stability under ambient conditions?

- Methodological Answer : Conduct accelerated stability testing (ICH Q1A guidelines) with controlled variables:

- Oxidative Stress : Expose to 40% H₂O₂ and monitor via LC-MS.

- Thermal Degradation : Use DSC/TGA to identify decomposition thresholds.

Conflicting data may stem from impurities (e.g., residual aldehydes) or analytical method variability. Standardize protocols using reference materials (e.g., NIST-certified compounds in ) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.